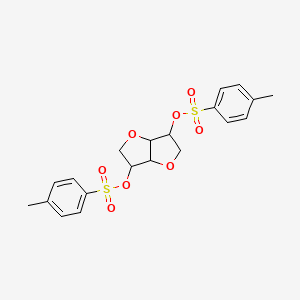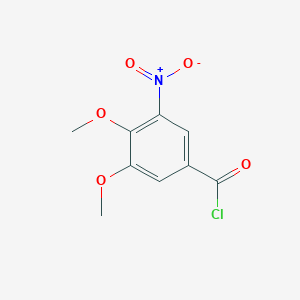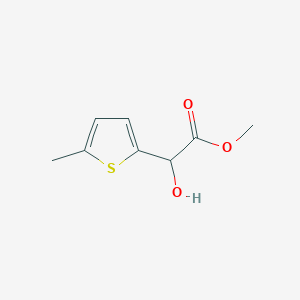
2-(1-(3-Chloropyrazin-2-yl)azetidin-3-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(3-Chloropyrazin-2-yl)azetidin-3-yl)quinoline is a complex organic compound that features a quinoline core linked to an azetidine ring, which is further substituted with a 3-chloropyrazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-Chloropyrazin-2-yl)azetidin-3-yl)quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the azetidine ring and subsequent chloropyrazine substitution. Key steps include:
Formation of Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Azetidine Ring Formation: The azetidine ring can be introduced via cyclization reactions involving appropriate precursors such as β-amino alcohols.
Chloropyrazine Substitution: The final step involves the substitution of the azetidine ring with 3-chloropyrazine, typically using nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(3-Chloropyrazin-2-yl)azetidin-3-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The chloropyrazine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-azetidine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1-(3-Chloropyrazin-2-yl)azetidin-3-yl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 2-(1-(3-Chloropyrazin-2-yl)azetidin-3-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved may include signal transduction, cell cycle regulation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Pyrazine Derivatives: Including pyrazinamide, used as an antitubercular agent.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid, which have applications in peptide synthesis.
Uniqueness
2-(1-(3-Chloropyrazin-2-yl)azetidin-3-yl)quinoline is unique due to its combined structural features of quinoline, azetidine, and chloropyrazine, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C16H13ClN4 |
|---|---|
Peso molecular |
296.75 g/mol |
Nombre IUPAC |
2-[1-(3-chloropyrazin-2-yl)azetidin-3-yl]quinoline |
InChI |
InChI=1S/C16H13ClN4/c17-15-16(19-8-7-18-15)21-9-12(10-21)14-6-5-11-3-1-2-4-13(11)20-14/h1-8,12H,9-10H2 |
Clave InChI |
NTLJGDUNPBHEGW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=NC=CN=C2Cl)C3=NC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(Methylsulfonyl)thiazolo[5,4-b]pyridine](/img/structure/B8677166.png)
![4-[methyl(propan-2-yl)amino]but-2-ynoic acid](/img/structure/B8677178.png)
